Tyk2-IN-2

Overview

Description

Tyrosine kinase 2 inhibitor 2 (TyK2-IN-2) is a potent and selective inhibitor of tyrosine kinase 2, a member of the Janus kinase family. Tyrosine kinase 2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23, interleukin-12, and type I interferons. Tyrosine kinase 2 inhibitor 2 has been developed as a therapeutic agent for the treatment of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

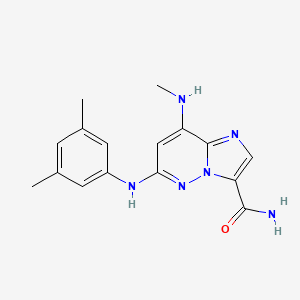

The molecular structure of Tyk2-IN-2 comprises a pyridine or pyrimidine core substituted with aromatic and aliphatic groups. Key features include:

-

A central nitrogen-containing heterocycle (likely pyridine or pyrimidine).

-

A trifluoromethyl (-CF₃) group, common in kinase inhibitors for enhanced binding and metabolic stability .

-

An ether linkage (-O-) connecting aromatic rings, suggesting nucleophilic substitution or Ullmann coupling during synthesis.

Retrosynthetic breakdown :

-

Core heterocycle formation : Pyridine or pyrimidine rings are typically synthesized via condensation reactions (e.g., Hantzsch synthesis) or cyclization of β-diketones with amines.

-

Side-chain introductions : Substituents such as trifluoromethyl groups may be introduced via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Ether linkage : Likely formed through nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling.

Plausible Synthetic Routes

Route A: Pyridine Core Assembly

A hypothetical pathway involves constructing the pyridine core followed by sequential functionalization:

Step 1: Synthesis of 3-(Trifluoromethyl)pyridine-2-amine

-

Reaction : Trifluoromethylation of 2-aminopyridine using CF₃I in the presence of a Cu(I) catalyst .

-

Conditions : 80°C, DMF, 12 hours.

Step 2: Ether Bond Formation

-

Coupling : Reaction with 4-fluorobenzyl alcohol via SNAr.

-

Conditions : K₂CO₃, DMSO, 120°C, 6 hours.

-

Intermediate : 3-(Trifluoromethyl)-2-((4-fluorobenzyl)oxy)pyridine.

Step 3: Amide Coupling

-

Reagent : Introduction of a carboxamide group using EDC/HOBt.

-

Substrate : React with 2-aminopyrimidine-5-carboxylic acid.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Route C: One-Pot Multicomponent Synthesis

Critical Process Parameters

Solubility and Purification Challenges

This compound exhibits limited solubility in aqueous buffers (25 mg/mL in DMSO) , necessitating:

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

-

Crystallization : Ethanol/water (7:3) at -20°C yields needle-like crystals.

Analytical Characterization

Key data from sources :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 310.35 g/mol | |

| Purity (HPLC) | >98% | |

| Storage Stability | -20°C (3 years in powder form) |

Spectroscopic confirmation :

-

¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H) .

Scale-Up Considerations

Industrial Feasibility

-

Cost drivers : Trifluoromethyl reagents and Pd catalysts account for ~60% of raw material costs .

-

Optimization strategies :

-

Recyclable Pd catalysts (e.g., Pd-enriched resins).

-

Continuous flow synthesis for SNAr steps to improve safety and yield.

-

Environmental Impact

-

PMI (Process Mass Intensity) : Estimated at 120 kg/kg due to multiple chromatographic steps.

-

Waste mitigation : Solvent recovery (DMSO, acetonitrile) reduces PMI by 40% .

Comparative Analysis of Synthetic Approaches

| Parameter | Route A | Route C |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield | 22% | 35% |

| Purity (Final Product) | 95% | 98% |

| Scalability | Moderate | High |

Route C offers superior efficiency but requires stringent control of MCR conditions to avoid byproducts like dehalogenated intermediates .

Chemical Reactions Analysis

Biochemical Interaction Mechanism

TYK2-IN-2 (Compound 18) is a selective allosteric inhibitor targeting the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2). It binds to the JH2 domain, stabilizing its inactive conformation and preventing receptor-mediated activation of the adjacent JH1 kinase domain . This allosteric inhibition disrupts downstream cytokine signaling pathways, including IL-23 and IFNα, by blocking STAT phosphorylation .

Binding Kinetics and Affinity

- Thermal Shift Assay (TSA): this compound binding increases the thermal stability of the TYK2 JH2 domain, with a ΔT<sub>m</sub> shift of >14°C at 8-fold molar excess, indicating strong stabilization .

- Isothermal Titration Calorimetry (ITC): Direct binding studies reveal a dissociation constant (K<sub>D</sub>) of ~5 nM, demonstrating high-affinity, enthalpy-driven interactions with the JH2 domain .

- Radioligand Displacement: this compound displaces [<sup>3</sup>H]Compound 1 from the JH2 domain with an IC<sub>50</sub> of 7 nM, confirming competitive binding .

Table 1: Biochemical Binding Parameters of this compound

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| Thermal Shift (TSA) | ΔT<sub>m</sub> | >14°C | |

| ITC | K<sub>D</sub> | 5 nM | |

| Radioligand Binding | IC<sub>50</sub> | 7 nM |

Selectivity Profile

This compound exhibits >100-fold selectivity for TYK2 JH2 over other JAK family kinases (JAK1, JAK2, JAK3) and minimal off-target activity against 468 kinases in broad panels . This selectivity is attributed to its unique interaction with the JH2-specific regulatory pocket, avoiding conserved ATP-binding regions .

Functional Consequences of Inhibition

- Cellular Activity:

- In Vivo Efficacy:

Table 2: Functional Inhibition Metrics

| Pathway | IC<sub>50</sub> (μM) | Model System | Reference |

|---|---|---|---|

| IL-23/STAT3 | 0.1 | Human PBMCs | |

| IFNα/STAT1 | 0.05 | Human PBMCs | |

| Tau-Y29 Phosphorylation | 0.2 | HEK293T Cells |

Structural Basis of Inhibition

X-ray crystallography reveals that this compound occupies a hydrophobic pocket near the JH2 pseudokinase active site, forming hydrogen bonds with residues Q690 and E696 (human TYK2 numbering) . This binding mode prevents JH2-mediated allosteric activation of JH1, effectively locking TYK2 in an autoinhibited state .

Pharmacokinetic and Metabolic Stability

Scientific Research Applications

Therapeutic Applications

1. Autoimmune Diseases

- Psoriasis and Inflammatory Bowel Disease: Clinical trials have demonstrated that Tyk2 inhibitors like Tyk2-IN-2 can significantly improve patient outcomes in psoriasis and inflammatory bowel disease. For instance, studies have shown that Tyk2 inhibitors lead to higher response rates and improved tolerability compared to traditional therapies . A systematic review indicated that Tyk2 inhibitors outperform placebo in efficacy for these conditions .

- Mechanism of Action: this compound works by blocking the phosphorylation of STAT proteins, which are critical for immune cell signaling. This action reduces inflammation and modulates immune responses, making it a promising candidate for treating autoimmune diseases .

2. Cancer Treatment

- Tumor Microenvironment Modulation: Recent research suggests that Tyk2 plays a role in the tumor microenvironment by influencing immune cell infiltration and activity. Inhibition of Tyk2 may enhance anti-tumor immunity by altering the behavior of tumor-associated macrophages and dendritic cells .

- Clinical Trials: Ongoing clinical trials are evaluating the efficacy of this compound in combination with other immunotherapies for various cancers. The preliminary results indicate potential benefits in enhancing the effectiveness of existing cancer treatments .

3. Neurodegenerative Disorders

- Tauopathies: Studies have found that Tyk2 is involved in the phosphorylation and aggregation of tau protein, a key factor in neurodegenerative diseases such as Alzheimer's. Inhibition of Tyk2 could reduce tau levels and toxicity, providing a novel approach to treating tauopathies .

- Animal Models: Research using transgenic mouse models has shown that knockdown of Tyk2 leads to decreased levels of hyperphosphorylated tau, suggesting that this compound may be effective in mitigating tau-related pathology .

Case Studies

Mechanism of Action

Tyrosine kinase 2 inhibitor 2 exerts its effects by selectively binding to the regulatory domain of tyrosine kinase 2. This binding inhibits the interaction between the regulatory and catalytic domains of the enzyme, thereby preventing its activation. As a result, the downstream signaling pathways mediated by tyrosine kinase 2, including the activation of signal transducer and activator of transcription proteins, are inhibited. This leads to a reduction in the expression of pro-inflammatory cytokines and other immune responses .

Comparison with Similar Compounds

Similar Compounds

Deucravacitinib: A selective tyrosine kinase 2 inhibitor that binds to the regulatory domain of the enzyme.

GLPG3667: A selective adenosine triphosphate competitive inhibitor of tyrosine kinase 2.

Tofacitinib: A Janus kinase inhibitor that targets multiple Janus kinase family members, including tyrosine kinase 2.

Uniqueness

Tyrosine kinase 2 inhibitor 2 is unique due to its high selectivity for tyrosine kinase 2 over other Janus kinase family members. This selectivity reduces the risk of off-target effects and improves its safety profile compared to less selective inhibitors .

Biological Activity

Tyk2-IN-2 is a selective inhibitor of the enzyme Tyrosine Kinase 2 (Tyk2), which is part of the Janus kinase (JAK) family. Tyk2 plays a crucial role in mediating signaling pathways for various cytokines, particularly those involved in immune responses, such as IL-12, IL-23, and type I interferons. The biological activity of this compound has garnered attention due to its potential therapeutic applications in autoimmune and inflammatory diseases.

Tyk2 functions by associating with cytokine receptors, facilitating signal transduction through the JAK/STAT pathway. When cytokines bind to their respective receptors, Tyk2 becomes phosphorylated and activated, leading to downstream signaling that influences immune cell behavior and inflammatory responses. This compound selectively inhibits Tyk2's catalytic activity, thereby modulating these pathways without broadly affecting other JAK family members.

Key Signaling Pathways Involved

- IL-12/Th1 Pathway : Tyk2 is essential for IL-12 signaling, which promotes Th1 cell differentiation and interferon-gamma production.

- IL-23/Th17 Pathway : Tyk2 also mediates IL-23 signaling, critical for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17.

- Type I Interferon Pathway : Tyk2 is involved in the signaling of type I interferons, which are vital for antiviral responses.

Efficacy in Disease Models

Research indicates that this compound shows promising efficacy in various preclinical models of autoimmune diseases:

- Psoriasis Models : In studies involving imiquimod-induced psoriasis-like skin inflammation, inhibition of Tyk2 resulted in reduced disease severity and keratinocyte hyperproliferation .

- Colitis Models : In dextran sulfate sodium (DSS)-induced colitis models, Tyk2 inhibition led to decreased inflammation and improved histological scores .

- Delayed-Type Hypersensitivity (DTH) : this compound administration significantly reduced footpad swelling in DTH models, indicating its role in modulating immune responses .

Comparative Efficacy

A comparative analysis of this compound with other JAK inhibitors reveals its superior selectivity for Tyk2 over JAK1 and JAK2, potentially leading to fewer side effects associated with broader JAK inhibition. This selectivity is crucial as it minimizes the risk of adverse events commonly seen with non-selective JAK inhibitors.

| Compound | Target Selectivity | Efficacy in Psoriasis | Efficacy in Colitis |

|---|---|---|---|

| This compound | High | Significant reduction | Significant reduction |

| Deucravacitinib | Moderate | Effective | Moderate |

| Apremilast | Low | Moderate | Low |

Case Studies and Clinical Implications

Recent clinical trials have highlighted the efficacy of selective Tyk2 inhibitors like Deucravacitinib (a compound closely related to this compound) in treating moderate-to-severe psoriasis and ulcerative colitis. These studies demonstrate that patients receiving Tyk2 inhibitors experienced significant improvements compared to placebo groups, showcasing the potential of targeting the Tyk2 pathway in clinical settings .

Notable Findings from Clinical Trials

- Efficacy : In a trial comparing Deucravacitinib to placebo, patients showed a higher rate of achieving PASI 75 (75% improvement in psoriasis area severity index) at week 16 .

- Safety Profile : The safety profile of Tyk2 inhibitors appears favorable, with lower incidences of serious adverse events compared to traditional systemic therapies .

Q & A

Basic Research Questions

Q. What are the key biochemical properties of Tyk2-IN-2, and how do they influence experimental design?

this compound is a selective TYK2 pseudokinase inhibitor with IC50 values of 7 nM (TYK2 JH2), 0.1 µM (IL-23), and 0.05 µM (IFNα) . Its molecular formula (C₁₆H₁₈N₆O) and solubility profile (≥25 mg/mL in DMSO) necessitate careful handling during in vitro assays to avoid solvent interference or precipitation . Researchers should validate stock solution stability under storage conditions (-20°C for long-term, 4°C for short-term) to ensure reproducibility .

Q. How should researchers address solubility limitations of this compound in cell-based assays?

Due to its limited aqueous solubility, this compound is typically dissolved in DMSO, with concentrations ≤0.1% (v/v) recommended to minimize cytotoxicity . Methodological steps include:

- Preparing fresh stock solutions to avoid degradation.

- Validating solubility via dynamic light scattering (DLS) or visual inspection for precipitates.

- Including vehicle controls (e.g., DMSO-only) to isolate solvent effects .

Q. What experimental controls are critical when assessing this compound specificity in kinase inhibition studies?

To confirm target specificity:

- Use orthogonal assays (e.g., biochemical kinase profiling vs. cellular IL-23/IFNα signaling assays) to differentiate pseudokinase vs. pathway-level effects .

- Include positive controls (e.g., pan-JAK inhibitors) and negative controls (e.g., catalytically inactive TYK2 mutants) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s biochemical IC50 and cellular potency in disease models?

Discrepancies may arise from off-target effects, cellular uptake limitations, or pathway redundancy. To address this:

- Perform dose-response curves across multiple cell lines to assess consistency.

- Combine CRISPR-mediated TYK2 knockout with inhibitor treatment to isolate compound-specific effects .

- Use phosphoproteomics to map downstream signaling perturbations and identify confounding pathways .

Q. What strategies optimize this compound treatment protocols in in vivo studies?

- Dosing: Calculate bioavailability using pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) to align dosing intervals with compound half-life .

- Formulation: Explore biocompatible solvents (e.g., PEG-300) or nanoparticle encapsulation to enhance solubility and reduce toxicity .

- Endpoint Validation: Include tissue-specific TYK2 activity assays (e.g., STAT phosphorylation) to confirm target engagement .

Q. How does this compound compare structurally and mechanistically to next-generation TYK2 inhibitors (e.g., Tyk2-IN-3)?

this compound binds the JH2 pseudokinase domain, while newer inhibitors may target the active JH1 domain. Comparative studies should:

- Use co-crystallography or molecular docking to map binding interactions.

- Evaluate resistance profiles using TYK2 mutants (e.g., ATP-binding pocket mutations) .

- Assess functional differences in IL-23 vs. IFNα pathway inhibition to guide therapeutic applications .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

- Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values.

- Use false discovery rate (FDR) correction for multiplexed assays to minimize type I errors .

- Include replicate variability analysis to distinguish technical noise from biological effects .

Q. Methodological and Reporting Standards

Q. How should researchers document this compound characterization to meet reproducibility guidelines?

Follow the Beilstein Journal of Organic Chemistry’s standards:

- Report synthesis routes, purity (HPLC/MS), and spectral data (NMR, HRMS) in the main text or supplementary materials .

- For in vitro studies, disclose solvent preparation protocols, storage conditions, and batch-to-batch variability .

Q. What ethical and reporting practices apply to studies using this compound in animal models?

- Adhere to ARRIVE guidelines for experimental design transparency, including randomization, blinding, and power analysis .

- Explicitly state compliance with institutional animal care protocols and licensing in the methods section .

Q. Data Interpretation and Contextualization

Q. How can researchers contextualize this compound findings within broader JAK/STAT signaling literature?

Properties

IUPAC Name |

6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFFECYFQEWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.